molecular formula C11H10N2O B8289993 2-(Pyridin-3-yl)pyridine-3-methanol

2-(Pyridin-3-yl)pyridine-3-methanol

Cat. No. B8289993
M. Wt: 186.21 g/mol
InChI Key: BURBUNVMTHVZPB-UHFFFAOYSA-N
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Patent
US07087106B2

Procedure details

A 3-hydroxymethyl-2,3′-bipyridyl (42.3 mg, 0.227 mmole) solution containing methanol (5 ml) and 4N solution of hydrogen chloride in dry 1,4-dioxane (0.57 ml, 2.3 mmole) was hydrogenated in the presence of palladium on activated carbon catalyst (10%, 40 mg) at room temperature and ambient pressure for 3 hours. The catalyst was filtered off, washed with methanol (3×1 ml), and the combined methanolic solutions were evaporated under vacuum. The residue was dissolved in water (2 ml), sodium carbonate was added (0.1 g) and the solution was extracted with dichloromethane (3×2 ml). The combined dichloromethane solutions were dried (magnesium sulfate) and rotary evaporated at 2 mm Hg-45° C., giving the pure product (29.4 mg, 76%) as a colorless oil.
Quantity
42.3 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[C:4]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)=[N:5][CH:6]=[CH:7][CH:8]=1.Cl.O1CCOCC1>[Pd].CO>[CH3:2][C:3]1[C:4]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)=[N:5][CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
42.3 mg
Type
reactant
Smiles
OCC=1C(=NC=CC1)C=1C=NC=CC1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0.57 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
40 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washed with methanol (3×1 ml)
CUSTOM
Type
CUSTOM
Details
the combined methanolic solutions were evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (2 ml)
ADDITION
Type
ADDITION
Details
sodium carbonate was added (0.1 g)
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with dichloromethane (3×2 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined dichloromethane solutions were dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
rotary evaporated at 2 mm Hg-45° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1C(=NC=CC1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 29.4 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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